9-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-one
Description
Contextualization of Pipernonaline within Piperaceae Alkaloids
Pipernonaline is a significant alkaloid naturally occurring in plants of the Piper genus, which belongs to the Piperaceae family. This family is a rich source of biologically active compounds, with alkaloids being one of the most prominent groups of secondary metabolites. Species of the Piper genus are widely distributed in tropical and subtropical regions and have been utilized for centuries as spices and in traditional medicine. koreascience.krresearchgate.net
The fruits of Piperaceae plants, in particular, are known to contain a variety of unsaturated amides which exhibit potent biological activities. koreascience.kr Pipernonaline is classified as a piperidine (B6355638) alkaloid. researchgate.netnih.gov It is structurally related to other well-known Piper alkaloids such as piperine (B192125), which is the major pungent compound in black pepper (Piper nigrum) and long pepper (Piper longum). benthamopen.commdpi.com In fact, pipernonaline is considered a derivative of piperine. chemfaces.com
Research has identified pipernonaline as one of the key amide alkaloids in P. longum, alongside piperine, guineensine, and N-isobutyl-2-E,4E-octadecadienamide, suggesting it can be used as a representative marker for the amides from this plant. d-nb.info While piperine is often the most abundant alkaloid, the diversity and concentration of these compounds, including pipernonaline, can vary depending on the plant species and the developmental stage of the fruit. mdpi.com For instance, one study noted that in the young fruits of Piper retrofractum, only pipernonaline was detected among the several alkaloids analyzed. mdpi.com
The biological activities of Piper species are often attributed to this complex mixture of alkaloids. researchgate.net These compounds have garnered considerable scientific attention for their potential applications in agriculture and pharmaceuticals. d-nb.info The study of pipernonaline and its related compounds contributes to a deeper understanding of the chemical ecology and pharmacological potential of the Piperaceae family.
Historical Overview of Academic Investigations on Pipernonaline
Academic inquiry into pipernonaline has evolved from its initial isolation and structural elucidation to in-depth investigations of its various biological activities. Early research focused on identifying the chemical constituents of Piper species that were traditionally used for their medicinal and pesticidal properties.
A key moment in pipernonaline research was its isolation from the fruit of Piper longum (long pepper). researchgate.netnih.gov Subsequent structural characterization was accomplished using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR). researchgate.netnih.govcore.ac.uk
Following its identification, a significant portion of research has been dedicated to exploring the bioactivity of pipernonaline. Studies from the early 2000s highlighted its potent fungicidal and mosquito larvicidal properties. researchgate.netnih.gov For example, a 2000 study published in the Journal of the American Mosquito Control Association detailed the larvicidal activity of pipernonaline against Culex pipiens pallens. nih.govcore.ac.uk A 2001 study investigated its fungicidal effects against various phytopathogenic fungi. researchgate.net
More recent research has expanded into the potential therapeutic applications of pipernonaline, particularly in oncology. Studies have investigated its effects on human cancer cell lines, such as prostate and pancreatic cancer cells. chemfaces.comresearchgate.netresearchgate.netresearchgate.netnih.gov This has led to further research into its mechanisms of action, including the induction of apoptosis (programmed cell death) and the inhibition of cancer cell survival pathways. chemfaces.comresearchgate.netsciopen.com
Furthermore, the promising biological profile of pipernonaline has prompted synthetic chemistry efforts. Researchers have designed and synthesized novel derivatives of pipernonaline to enhance its activity and to understand the structure-activity relationships, particularly for its anti-cancer effects. researchgate.netresearchgate.netnih.gov These investigations aim to develop more potent and selective compounds for potential therapeutic use. nih.gov
The table below summarizes key research findings on the biological activities of Pipernonaline.
| Research Area | Organism/Cell Line | Key Findings |
| Fungicidal Activity | Puccinia recondita | Showed potent fungicidal activity. koreascience.krresearchgate.net |
| Phytophthora infestans | Exhibited strong fungicidal activity. koreascience.kr | |
| Insecticidal Activity | Plutella xylostella (Diamondback moth) | Demonstrated insecticidal effects. koreascience.kr |
| Culex pipiens pallens (Mosquito larvae) | Found to have significant larvicidal activity. nih.govcore.ac.ukresearchgate.net | |
| Anticancer Activity | PC-3 (Human prostate cancer cells) | Inhibited proliferation and induced apoptosis. chemfaces.comresearchgate.net |
| LNCaP (Human prostate cancer cells) | Inhibited proliferation. chemfaces.com | |
| PANC-1 (Human pancreatic cancer cells) | Preferentially reduced cell survival under nutrient deprivation. researchgate.netresearchgate.netnih.gov |
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGRWSJBLGIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30749379 | |
| Record name | 9-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30749379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88660-10-0 | |
| Record name | 9-(2H-1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30749379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Botanical Context in Piperaceae Research
Distribution and Isolation from Piper Species
Pipernonaline is a recognized bioactive compound found in the fruits and other parts of both Piper longum (Indian long pepper) and Piper retrofractum (Javanese long pepper). researchgate.netejfa.menih.govresearchgate.net Research has consistently isolated and identified this alkaloid from these two species, confirming them as significant natural sources. tci-thaijo.orgcore.ac.ukjmb.or.krthieme-connect.com While both species are sometimes referred to as long pepper, they are distinct, with P. longum being the Indian long pepper and P. retrofractum the Javanese long pepper. trunojoyo.ac.id Pipernonaline has also been isolated from Piper chaba, a synonym for P. retrofractum. cabidigitallibrary.orgksu.edu.tr Its presence is not limited to the fruits; for instance, it has also been noted in research involving P. longum leaves. nih.gov
The concentration of pipernonaline can be influenced by the fruit's developmental stage. In P. retrofractum, the relative amount of pipernonaline, when compared to other alkaloids like piperine (B192125), was found to be higher in ripened fruits than in mature ones, suggesting that fruit development affects alkaloid diversity. mdpi.com
The isolation of pipernonaline from its natural sources involves a multi-step process that begins with extraction from the plant material, followed by fractionation and purification.
Solvent extraction is the foundational method for obtaining pipernonaline from plant material. The choice of solvent is critical, as it determines the efficiency and profile of the extracted compounds. Methanol (B129727) is a commonly used solvent for the initial extraction from the dried and crushed fruits of P. longum and P. retrofractum. core.ac.ukthieme-connect.com
Following the initial extraction, a process of sequential partitioning using solvents of varying polarity is often employed to fractionate the crude extract. For example, a methanol extract of P. longum can be partitioned with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). core.ac.ukkoreascience.kr This separates compounds based on their solubility, with pipernonaline often concentrating in the less polar fractions, such as the hexane (B92381) or chloroform fractions. researchgate.netcore.ac.uk One study successfully isolated pipernonaline from the hexane fraction of a P. longum fruit extract. researchgate.net Another approach involves sequential extraction of the plant material itself, for instance, using petroleum ether, followed by chloroform, methanol, and water. nih.gov
| Plant Species | Plant Part | Extraction Method | Solvent(s) | Reference |
|---|---|---|---|---|
| Piper longum | Dried Fruits | Maceration / Methanol Extraction | Methanol | core.ac.uk |
| Piper longum | Dried Fruits | Methanol Extraction, then Partitioning | Methanol, Hexane, Chloroform, Ethyl Acetate | core.ac.uk |
| Piper longum | Dried Root | Methanol Extraction, then Chloroform Fractionation | Methanol, Chloroform | koreascience.kr |
| Piper longum | Powdered Fruit | Ultrasonic Extraction | Hexane, Chloroform, Ethyl Acetate, Methanol | researchgate.net |
| Piper retrofractum | Dried Fruit | Methanol Extraction | Methanol | thieme-connect.com |
| Piper retrofractum | Fruit | Solvent Extraction | n-hexane, Ethyl Acetate, Methanol | muhn.edu.cn |
Following solvent extraction and preliminary fractionation, chromatographic techniques are essential for the enrichment and final purification of pipernonaline. researchgate.net Column chromatography is a standard method, utilizing stationary phases like silica (B1680970) gel to separate compounds from the enriched fractions. koreascience.kr For instance, a chloroform fraction from a P. longum extract was subjected to column chromatography on silica gel, followed by further purification on reverse phase-18 (RP-18) and Sephadex LH-20 columns to yield pure pipernonaline. koreascience.kr
High-performance liquid chromatography (HPLC) is another powerful tool used for both the identification and preparative isolation of pipernonaline. core.ac.ukmdpi.com HPLC analysis of P. retrofractum fruit extracts has confirmed the presence of pipernonaline alongside other major alkaloids. mdpi.com These chromatographic strategies are critical for separating pipernonaline from a complex mixture of other structurally similar piperamides. polimi.itnih.govnih.gov
Methodologies for Natural Extraction and Preliminary Fractionation
Solvent-Based Extraction Techniques
Phytochemical Profiling of Pipernonaline-Containing Extracts
Extracts from P. longum and P. retrofractum that contain pipernonaline are complex mixtures of various phytochemicals. Profiling these extracts reveals a rich diversity of compounds, primarily other amides and alkaloids, but also flavonoids, phenolics, and sterols. ejfa.menih.govmuhn.edu.cn
In methanolic extracts of P. longum fruits, pipernonaline was identified as a significant component, with one analysis quantifying it at 47.62 mg/g. nih.gov These extracts also contain a host of other piperamides, including piperine, piperlonguminine (B1678439), and N-Isobutyl-2,4,12-octadecatrienamide. nih.gov Similarly, extracts of P. retrofractum contain pipernonaline, though often in different proportions relative to other alkaloids like piperine and pellitorine. nih.gov A comprehensive study of P. retrofractum fruit extracts using n-hexane, ethyl acetate, and methanol detected the presence of quinones, sterols, glycosides, alkaloids, tannins, and flavones. muhn.edu.cn The primary secondary metabolites in this species are typically unsaturated amides. cabidigitallibrary.orgagr.hr
The table below summarizes the phytochemicals identified in extracts of Piper species known to contain pipernonaline.
| Plant Species | Extract Type | Key Phytochemical Classes/Compounds Identified | Reference |
|---|---|---|---|
| Piper longum | Methanolic Fruit Extract | Piperamides (Piperine, Pipernonaline, Piperlonguminine), Phenolics, Flavonoids | nih.gov |
| Piper longum | Chloroform Leaf Extract | Tannins, Phenolic compounds (Alkaloids and Saponins absent) | nih.gov |
| Piper longum | Fruit Extracts (General) | Alkaloids (Piperine, Piperlongumine, Pipernonaline, Piperoctadecalidine), Phenolics, Flavonoids | researchgate.netjmb.or.kr |
| Piper retrofractum | Methanolic Fruit Extract | Piperamides (Pellitorine, Piperine, Pipernonaline), Phenolics, Flavonoids | nih.gov |
| Piper retrofractum | n-hexane, Ethyl Acetate, Methanol Fruit Extracts | Alkaloids, Quinone, Sterol, Glycosides, Tannin, Flavones | muhn.edu.cn |
| Piper retrofractum | Fruit Extract (General) | Amides/Alkaloids (Piperine, Methyl Piperate, Pipernonaline, Guineensine), Phenylpropanoids, Lignans | cabidigitallibrary.orgmdpi.comagr.hr |
Biosynthetic Pathways and Metabolic Engineering of Pipernonaline
Proposed Biosynthetic Precursors and Intermediates
The construction of the pipernonaline molecule is a prime example of mixed biosynthetic origin, drawing precursors from two fundamental amino acid pathways.
Origin from Phenylalanine and Lysine (B10760008) Pathways
The molecular structure of pipernonaline, like other piperamides, is assembled from two distinct building blocks derived from the shikimic acid and lysine metabolic routes. nih.govscielo.br The acyl moiety of the molecule originates from the amino acid L-phenylalanine via the general phenylpropanoid pathway. nih.govscielo.brresearchgate.net This pathway is responsible for producing a wide array of plant secondary metabolites.
Conversely, the nitrogen-containing piperidine (B6355638) ring is derived from the amino acid L-lysine. nih.govscielo.brnih.gov Through a series of enzymatic steps, lysine is converted into the heterocyclic amine that forms the other essential part of the final amide structure. nih.govnih.gov Labeling experiments using isotopically marked L-phenylalanine and L-lysine have confirmed their incorporation into various piperamides, substantiating this dual-pathway origin. nih.govscielo.brresearchgate.net For instance, studies in Piper tuberculatum demonstrated the incorporation of L-[UL-14C]-phenylalanine into the structure of piperine (B192125) and related amides, while L-[UL-14C]-lysine was successfully incorporated into the piperidine and dihydropyridinone rings of different piperamides. nih.govresearchgate.net
Relationship to Piperine Biosynthesis
The biosynthetic pathway of pipernonaline is considered to be analogous to that of piperine, which serves as the model compound for this class of alkaloids due to its abundance and extensive study. biorxiv.orgnih.gov The general mechanism involves the formation of an activated acyl-CoA thioester, derived from the phenylpropanoid pathway, which is then condensed with a piperidine ring, derived from the lysine pathway. biorxiv.orguni-halle.de
The biosynthesis of piperine is initiated from both L-phenylalanine and L-lysine. biorxiv.org Phenylalanine provides the piperoyl-CoA moiety, while lysine is the precursor for the piperidine heterocycle. nih.govbiorxiv.orgresearchgate.net The final step is the condensation of these two intermediates, catalyzed by an acyltransferase enzyme, to form piperine. biorxiv.orguni-halle.de Given that pipernonaline is also a piperidine alkaloid found in the same plant species, it is hypothesized to be synthesized through a similar sequence of reactions, likely involving a different, but related, acyl-CoA precursor. biorxiv.orgmdpi.com
Enzymatic Mechanisms in Pipernonaline Formation
While the specific enzymes for pipernonaline biosynthesis are not fully characterized, the well-documented enzymatic steps for piperine provide a robust framework for understanding its formation.
Identification and Characterization of Key Biosynthetic Enzymes
The elucidation of the piperine biosynthetic pathway has led to the identification of several key enzymes that are likely involved in pipernonaline synthesis as well. nih.govbiorxiv.orgresearchgate.net These enzymes catalyze the critical steps in the conversion of amino acid precursors into the final amide product.
The formation of the piperidine ring from L-lysine involves at least two key enzymes:
Lysine Decarboxylase (LDC): This enzyme catalyzes the initial step, the decarboxylation of lysine to produce cadaverine. nih.govresearchgate.net
Copper Amine Oxidase (CUAO): This enzyme is responsible for the oxidative deamination of cadaverine, leading to the formation of 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine, a direct precursor of piperidine. nih.govnih.govresearchgate.net
The synthesis of the acyl-CoA moiety from L-phenylalanine involves several enzymes from the phenylpropanoid pathway:
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid. nih.govscielo.br
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid. nih.govscielo.br
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A molecule. nih.gov
Cytochrome P450 Monooxygenases: A specific enzyme, CYP719A37, has been identified as catalyzing the formation of the methylenedioxy bridge found in piperic acid from its precursor, feruperic acid. mdpi.com
Piperic Acid CoA Ligase: This enzyme activates piperic acid to form piperoyl-CoA, the substrate for the final condensation step. biorxiv.orgresearchgate.net
Piperine Synthase (PS) / Piperamide (B1618075) Synthase (PAS): These are BAHD-type acyltransferases that catalyze the final amide bond formation. uni-halle.denih.govresearchgate.net PS is relatively specific for producing piperine, while PAS shows more promiscuity and can synthesize a variety of piperamides. uni-halle.deresearchgate.net It is plausible that a similar synthase is responsible for creating pipernonaline.
| Enzyme | Precursor | Product | Pathway Segment |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic Acid | Acyl Moiety Synthesis |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | p-Coumaric Acid | Acyl Moiety Synthesis |
| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | Piperidine Ring Formation |
| Copper Amine Oxidase (CUAO) | Cadaverine | Δ¹-Piperideine | Piperidine Ring Formation |
| Piperic Acid CoA Ligase | Piperic Acid | Piperoyl-CoA | Acyl Moiety Synthesis |
| Piperine Synthase (PS) | Piperoyl-CoA + Piperidine | Piperine | Final Amide Formation |
Co-localization of Enzymes and Products in Plant Tissues
Research on Piper nigrum and Piper chaba indicates that the biosynthesis and accumulation of piperamides are compartmentalized within the plant. biorxiv.orgnih.gov Studies combining immunolocalization, microscopy, and mass spectrometry have shown that piperine and its terminal biosynthetic enzyme, piperine synthase (PS), are co-localized in specialized secretory cells called idioblasts, particularly within the fruit's perisperm and the root's cortex. uni-halle.denih.govradar-service.eu
Furthermore, quantitative analysis in P. chaba, a plant known to produce pipernonaline, revealed the highest concentration of piperine in the spike, followed by the stem, root, and leaves. biorxiv.org This tissue-specific accumulation suggests that the biosynthetic machinery is most active in certain plant organs, which likely serve as both sites of synthesis and storage. uni-halle.denih.gov This cellular and tissue-level organization is believed to be a defense mechanism against herbivores and pathogens. Given that pipernonaline is found alongside piperine, a similar pattern of co-localization of its biosynthetic enzymes and the final product is expected. biorxiv.org
Transcriptomic and Proteomic Approaches to Pathway Elucidation
The elucidation of the pipernonaline biosynthetic pathway has been significantly advanced by modern 'omics' technologies. nih.govfrontiersin.org Transcriptomic and proteomic analyses of Piper species have been instrumental in identifying candidate genes and enzymes involved in piperamide production. biorxiv.orgnih.govmdpi.com
By performing deep sequencing of RNA (RNA-Seq) from different plant organs (leaves, roots, and spikes), researchers have created comprehensive transcriptomic datasets for species like Piper longum and Piper chaba. biorxiv.orgbiorxiv.orgnih.gov Comparative analysis of these datasets has revealed genes that are differentially expressed in tissues with high alkaloid content. biorxiv.orgbiorxiv.org This approach has successfully identified genes encoding key enzymes such as PAL, C4H, CoA ligases, and BAHD-acyltransferases (piperamide synthases). biorxiv.org For example, a transcriptomic study of P. chaba identified thirteen genes associated with the piperine biosynthetic pathway, providing a valuable genetic resource for understanding the synthesis of other piperamides like pipernonaline. biorxiv.org
Gene Expression Analysis in Piper Species
Transcriptome analysis of different Piper species has been instrumental in identifying genes and regulatory elements involved in the biosynthesis of pipernonaline and related alkaloids. By comparing gene expression levels across different tissues and developmental stages, researchers can pinpoint candidate genes that play a crucial role in the production of these compounds.
Studies on Piper longum (long pepper), a known source of pipernonaline, have utilized high-throughput sequencing to analyze the transcriptomes of leaves, roots, and spikes. nih.govd-nb.infojmb.or.kr These analyses revealed that the spikes, where piperine and other alkaloids accumulate to the highest levels, show significant upregulation of genes involved in secondary metabolite production. nih.govbiorxiv.org Specifically, pathways related to L-lysine metabolism, which provides the precursor for the piperidine ring, and the phenylpropanoid pathway, which is involved in synthesizing the acyl chain, were highly active in the spikes. nih.govbiorxiv.org A de novo transcriptome assembly for P. longum identified 173,381 transcripts, providing a rich resource for gene discovery. biorxiv.orgbiorxiv.org Within this dataset, 14 expressed genes encoding enzymes for tropane, piperidine, and pyridine (B92270) alkaloid biosynthesis were identified, shedding light on the mechanisms of piperamide production. nih.govbiorxiv.org
Similarly, a comparative transcriptome analysis of Piper retrofractum (Javanese long pepper) fruits at different developmental stages (young, mature, and ripened) provided insights into alkaloid diversity, including pipernonaline. mdpi.comdntb.gov.ua This study found that the expression of key piperine and piperamide biosynthesis genes, including piperamide synthase and CYP719A37, was most strongly induced in mature fruits, which correlated with the accumulation of these alkaloids. mdpi.com This suggests that the biosynthesis of these compounds is tightly regulated during fruit development.
Further research on Piper chaba identified thirteen key genes associated with the piperine biosynthetic pathway, which shares components with the pipernonaline pathway. biorxiv.org These included genes for Phenylalanine ammonia-lyase, Coumarate-CoA ligase, and a piperamide synthase/BAHD acyltransferase, highlighting the conserved nature of this pathway across different Piper species. biorxiv.org Transcription factors are also key regulators. In P. longum, 21,235 transcription factors from 65 families, including bHLH, NAC, and MYB, were identified, which are known to be essential in regulating plant metabolism. nih.govbiorxiv.org
Table 1: Key Gene Families and Transcription Factors in Piper Species Implicated in Piperamide Biosynthesis
| Gene/Factor Category | Putative Function in Pathway | Species Studied | Key Findings | Citations |
| Piperamide Synthase | Catalyzes the final condensation of the acyl-CoA and piperidine moieties. | P. retrofractum | Upregulated in mature and ripened fruits, coinciding with alkaloid accumulation. | mdpi.com |
| Cytochrome P450s (e.g., CYP719A37) | Involved in modifications of the acyl chain precursor. | P. retrofractum | Expression is highly induced in mature fruits. | mdpi.com |
| Lysine Decarboxylase | Initiates the formation of the piperidine ring from L-lysine. | P. longum | Genes related to lysine biosynthesis are highly expressed in spikes. | nih.govbiorxiv.org |
| Phenylalanine Ammonia-Lyase (PAL) | First committed step in the phenylpropanoid pathway for the acyl backbone. | P. chaba | Identified as a key gene in the piperine/piperamide pathway. | biorxiv.org |
| 4-Coumarate-CoA Ligase (4CL) | Activates cinnamic acid derivatives for downstream modification. | P. chaba | Identified as a key gene in the piperine/piperamide pathway. | biorxiv.org |
| bHLH, NAC, MYB TFs | Regulate the expression of biosynthetic genes. | P. longum | Abundantly expressed and identified as essential metabolic regulators. | nih.govbiorxiv.org |
Functional Genomics for Enzyme Discovery
Functional genomics aims to move from gene sequences, identified through transcriptomics, to confirmed biological functions. This is critical for validating the specific enzymes that catalyze each step of pipernonaline biosynthesis. The discovery of these novel enzymes relies on a combination of sequence-based (in silico) and function-based screening approaches. nih.govresearchgate.net
Sequence-based methods involve searching newly generated transcriptome data for sequences that are homologous to known enzymes from other species. nih.gov For instance, researchers identified candidate piperamide synthases in P. retrofractum by comparing their transcriptomes to known piperine biosynthetic genes from P. nigrum. mdpi.com This homology-based approach is effective for finding new variants of known enzyme families but may not uncover entirely new enzyme classes. nih.gov
Function-based screening is a more direct method for enzyme discovery. nih.gov This involves expressing candidate genes, often in a heterologous host like E. coli or yeast, and then testing the resulting protein for the ability to perform a specific chemical reaction. nih.gov For example, a candidate gene suspected of being a piperamide synthase would be expressed, and the purified enzyme would be supplied with the presumed precursors (e.g., a nona-2,8-dienoyl-CoA and piperidine) to see if it produces pipernonaline. While powerful, this method can be challenging due to issues with proper gene expression and protein folding in the host organism. nih.gov
The integration of genomics, transcriptomics, and metabolomics provides a powerful toolkit for discovery. By correlating the expression of a specific gene with the accumulation of pipernonaline or its precursors in the plant, researchers can generate strong hypotheses about gene function, which can then be confirmed through heterologous expression and enzymatic assays. researchgate.net This multi-omics approach has been proposed to fully unravel the pathways leading to the diverse array of alkaloids in Piper species. dntb.gov.ua
Strategies for Metabolic Engineering and Enhanced Production
The ultimate goal of elucidating the pipernonaline biosynthetic pathway is to enable its large-scale and sustainable production through metabolic engineering. mdpi.comdntb.gov.ua This involves manipulating the genetic and metabolic systems of an organism, either the native plant or a microbial host, to increase the yield of the desired compound. nih.gov
Several strategies have been proposed based on the current understanding of piperamide biosynthesis:
Overexpression of Key Biosynthetic Genes: Once the rate-limiting enzymes in the pathway are identified, their corresponding genes can be overexpressed in the plant to boost production. The final condensation step, catalyzed by a piperamide synthase, is a prime target for this approach. mdpi.com Similarly, upregulating the expression of key transcription factors could simultaneously activate multiple genes in the pathway.
Enhancing Precursor Supply: The production of pipernonaline is dependent on the availability of its precursors from primary metabolism. arabjchem.org Engineering strategies can focus on increasing the metabolic flux towards these precursors. This could involve upregulating genes in the L-lysine biosynthesis pathway to increase the supply of the piperidine ring and enhancing the phenylpropanoid pathway to provide more of the acyl-CoA moiety. nih.govarabjchem.org Precursor feeding, where intermediate compounds are supplied externally to in vitro plant cell cultures, is another method to bypass bottlenecks in precursor availability. arabjchem.org
Heterologous Production: A powerful strategy involves transferring the entire biosynthetic pathway for pipernonaline into a microbial host, such as Saccharomyces cerevisiae (yeast) or E. coli. nih.gov These microorganisms are well-characterized, grow rapidly on simple media, and are amenable to genetic manipulation, making them ideal "chassis" organisms for producing complex plant-derived natural products. This approach requires the identification and functional validation of all necessary enzymes in the pathway. Advances in synthetic biology and an expanding toolkit of biosynthetic parts make this an increasingly viable method for optimizing natural product biosynthesis. nih.gov
Unraveling the complete genetic blueprint for pipernonaline production will provide the basis for these engineering efforts, potentially leading to a sustainable and cost-effective supply of this valuable compound for various applications. mdpi.comdntb.gov.ua
Chemical Synthesis and Derivative Design of Pipernonaline
Total Synthesis Approaches to Pipernonaline
The total synthesis of pipernonaline, like other related Piper amides, is conceptually straightforward and centers on the formation of an amide bond. The primary strategy involves the coupling of a piperidine (B6355638) ring with a functionalized unsaturated aliphatic acid chain.
A common approach to forming the core structure of pipernonaline involves the reaction between piperidine and a derivative of (E,E)-nona-2,4-dienoic acid. The synthesis can be achieved by activating the carboxylic acid of the aliphatic chain, for instance, by converting it into an acyl chloride. This activated intermediate then readily reacts with piperidine to form the final amide product, pipernonaline. This fundamental coupling reaction is a cornerstone of synthesizing various natural and synthetic amides. researchgate.net
Alternative methods for amide bond formation, such as using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP), are also standard practice in organic synthesis and can be applied to the production of pipernonaline and its derivatives. researchgate.netmdpi.com These methods provide a versatile platform for the mass production of Piper amides for further investigation and industrial application. d-nb.info
Semi-synthetic Derivatization Strategies
Starting from the natural product or a synthetic precursor, semi-synthetic strategies allow for the targeted modification of different parts of the pipernonaline molecule. This approach is instrumental in creating diverse derivatives to probe biological mechanisms and enhance desired activities. A study focused on developing anti-austerity agents for pancreatic cancer successfully synthesized 31 distinct pipernonaline derivatives to establish clear structure-activity relationships. researchgate.netnih.gov
The piperidine ring is a frequent target for modification to explore its contribution to biological activity. researchgate.net The nitrogen atom of the piperidine ring can be functionalized to introduce a wide array of substituents. General synthetic methods for piperidine ring formation and modification include intramolecular cyclization, metal-catalyzed reactions, and various annulation strategies ([5+1], [4+2], [3+3]). nih.gov
In research on related Piper alkaloids, the amide bond is often hydrolyzed to yield piperic acid and the corresponding amine. researchgate.netmdpi.com A similar strategy could cleave pipernonaline to yield piperidine, which can then be replaced by other cyclic or acyclic amines. For example, studies on piperine (B192125) have involved the synthesis of N-aryl amide analogues by reacting piperic acid with various aniline (B41778) derivatives. researchgate.netmdpi.com Applying this logic to pipernonaline, the piperidine moiety could be substituted with other heterocyclic systems like pyrrolidine (B122466) or morpholine, or with substituted piperidines, to investigate the impact of the ring's size, conformation, and electronic properties on activity. dndi.orgrsc.org
Research on related piperine amides has shown that changes in the double bond structure and the stereochemistry of the aliphatic chain did not significantly alter the potency or efficacy for certain biological targets, suggesting a high degree of structural rigidity is tolerated in the receptor binding site. benthamopen.com Derivatives can be synthesized with fully or partially saturated hydrocarbon chains. For instance, creating analogues like tetrahydropiperine (B1681285) results in a significant shift in UV absorption characteristics, indicating a change in the electronic structure of the chromophore. benthamopen.com These modifications allow researchers to fine-tune the lipophilicity and metabolic stability of the compounds.
The synthesis of derivatives is often guided by a specific biological hypothesis. A prominent example is the design of pipernonaline analogues as "anti-austerity" agents, which preferentially target cancer cells under nutrient-deprived conditions. researchgate.netnih.gov In one such study, a library of 31 pipernonaline derivatives was synthesized to probe the structure-activity relationship against human pancreatic cancer PANC-1 cells. researchgate.netnih.gov
This research revealed that specific modifications led to significantly enhanced activity. For example, "Compound 9" from this study, a derivative of pipernonaline, exhibited the strongest preferential cytotoxicity and was identified as a promising candidate for further development. researchgate.netnih.gov Such focused derivatization efforts, where structural changes are made to test a specific mechanism (like the inhibition of Akt activation in cancer cells), are crucial for advancing lead compounds in drug discovery. researchgate.net
| Derivative Feature | Research Finding | Reference |
| Compound 9 | Showed the strongest preferential cytotoxicity among 31 synthesized derivatives. | researchgate.net, nih.gov |
| General Modifications | Revealed clear structure-activity relationships for anti-austerity activity. | researchgate.net, nih.gov |
| Mechanism of Action | Potent derivatives were found to inhibit Akt activation and cancer cell migration. | researchgate.net |
Alterations of the Unsaturated Aliphatic Chain
Combinatorial Chemistry and Library Synthesis for Pipernonaline Analogues
Combinatorial chemistry offers a powerful set of techniques to rapidly generate large, diverse libraries of compounds from a common molecular scaffold. slideshare.netosdd.net This approach is highly applicable to the pipernonaline structure, allowing for the systematic exploration of chemical space to identify analogues with improved properties. nih.gov
The synthesis of a pipernonaline analogue library would typically involve a common precursor, such as the unsaturated aliphatic acid chain, which can then be coupled with a diverse set of amine building blocks, including various substituted piperidines and other cyclic or acyclic amines. osdd.net Conversely, a piperidine scaffold could be reacted with a library of different acylating agents. This strategy enables the efficient production of numerous analogues for high-throughput screening. slideshare.net
Several freely available software tools can aid in the design and enumeration of such chemical libraries, including SmiLib, CLEVER, and GLARE, which help generate structures based on scaffolds, linkers, and building blocks. osdd.net The synthesis of 31 distinct pipernonaline derivatives for SAR studies on pancreatic cancer serves as a practical, albeit smaller-scale, example of the principles of library generation. researchgate.netnih.gov By combining the modular nature of the pipernonaline structure with the efficiency of combinatorial synthesis, researchers can accelerate the discovery of new lead compounds for various applications. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification of Pipernonaline
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the structural determination of organic compounds like pipernonaline. By examining the interaction of the molecule with electromagnetic radiation, specific structural features and functional groups can be identified.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pipernonaline. sci-hub.stsci-hub.st One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive data on the carbon skeleton and the placement of protons, allowing for a complete assignment of the molecule's structure. mdpi.comresearchgate.net
¹H-NMR spectra provide information about the chemical environment and connectivity of hydrogen atoms. Key proton signals for pipernonaline include those for the piperidine (B6355638) ring, the olefinic protons of the nonadienoyl chain, and the aromatic protons of the benzodioxole group. sci-hub.st
¹³C-NMR spectra reveal the chemical shifts of each carbon atom in the molecule, offering insight into the carbon framework. sci-hub.stnih.gov The spectrum for pipernonaline shows distinct signals for the carbonyl carbon, the carbons of the piperidine ring, the olefinic carbons, and the carbons of the methylenedioxy group. nih.gov
A general review of NMR data for various Piper amides provides a valuable resource for comparing and confirming the spectral assignments of pipernonaline. sci-hub.stsci-hub.st
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pipernonaline
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. The data presented is a generalized representation from typical findings.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~165.5 |
| H-2 | ~6.25 (d) | ~121.0 |
| H-3 | ~7.20 (dt) | ~142.1 |
| H-8 | ~5.45 (m) | ~129.5 |
| H-9 | ~6.05 (d) | ~130.2 |
| Aromatic H | ~6.70-6.80 (m) | ~105.6, 108.2, 120.5, 131.8, 146.5, 147.8 |
| O-CH₂-O | ~5.92 (s) | ~101.0 |
| Piperidine H | ~1.50-1.65 (m), ~3.55 (t) | ~24.6, 25.6, 26.6, 43.1, 46.8 |
| Aliphatic Chain H | ~1.40-2.20 (m) | ~28.5, 29.0, 32.5, 33.0 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of pipernonaline. nih.gov When coupled with liquid chromatography and electrospray ionization (LC-ESI-MS/MS), it also provides valuable information about the compound's structure through fragmentation patterns. researchgate.netscielo.brnih.gov
In a typical mass spectrum of pipernonaline, the molecular ion peak [M+H]⁺ is observed, confirming its molecular weight of 341.4 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental formula (C₂₁H₂₇NO₃). nih.gov
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. lcms.cz The resulting fragmentation pattern is a unique fingerprint of the molecule. For pipernonaline, characteristic fragment ions arise from the cleavage of the amide bond, losses from the piperidine ring, and cleavages along the aliphatic chain, providing confirmatory structural evidence. scielo.brresearchgate.net For instance, a prominent fragment often corresponds to the piperidine moiety.
LC-ESI-MS/MS is particularly useful for identifying and characterizing pipernonaline in complex mixtures, such as plant extracts. researchgate.netresearchgate.net The technique's high sensitivity and selectivity allow for the detection of trace amounts of the compound. lcms.czmdpi.com
Table 2: Key Mass Spectrometry Data for Pipernonaline
This table summarizes typical mass spectrometric findings for pipernonaline.
| Parameter | Observation |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion [M+H]⁺ | m/z 342.2 |
| Key Fragment Ions (m/z) | 229, 135, 131 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. terrificscience.org The IR spectrum of pipernonaline displays characteristic absorption bands that correspond to its key structural features. indexcopernicus.com
The presence of a tertiary amide group is confirmed by a strong absorption band for the C=O stretching vibration, typically appearing around 1634 cm⁻¹. The spectrum also shows C-H stretching vibrations for both the aromatic (around 2940 cm⁻¹) and aliphatic parts of the molecule. researchgate.net The conjugated C=C double bonds in the nonadienoyl chain and the aromatic ring give rise to stretching vibrations in the 1634-1491 cm⁻¹ region. researchgate.net Furthermore, the characteristic bands for the methylenedioxy group (O-CH₂-O) are also observable. researchgate.net The analysis of these absorption bands provides corroborative evidence for the structure of pipernonaline. nih.gov
Table 3: Characteristic IR Absorption Bands for Pipernonaline
This table lists the main functional groups of pipernonaline and their corresponding approximate IR absorption frequencies.
| Functional Group | Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | ~2940 |
| C=O Stretch (Amide) | ~1634 |
| C=C Stretch (Diene) | ~1634, 1611 |
| C=C Stretch (Aromatic) | ~1611, 1538, 1491 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. mvpsvktcollege.ac.inethz.ch The UV-Vis spectrum of pipernonaline is characterized by a strong absorption maximum (λmax) in the ultraviolet region. researchgate.netresearchgate.net
This absorption is due to the extensive conjugation present in the molecule, involving the benzodioxole ring and the diene system in the acyl chain. researchgate.net The λmax for pipernonaline is typically observed around 340-343 nm. researchgate.netresearchgate.net The position and intensity of this absorption band are characteristic of the chromophore and can be used for quantitative analysis, following the Beer-Lambert law, when a pure standard is available. The specific solvent used can influence the exact position of the λmax. ijsdr.org
Infrared (IR) Spectroscopy
Chromatographic Purity Assessment and Quantification
Chromatographic techniques are essential for separating pipernonaline from other components in a mixture, assessing its purity, and performing accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pipernonaline. austinpublishinggroup.comresearchgate.netnih.gov Reversed-phase HPLC, typically using a C18 column, is the most common mode of separation. florajournal.comjapsonline.com
A mobile phase consisting of a mixture of solvents like acetonitrile, methanol (B129727), and water, often with a small amount of acid such as acetic acid, is used to elute the compound. florajournal.com Detection is commonly performed using a UV detector set at the λmax of pipernonaline (around 340 nm). florajournal.com The retention time of pipernonaline under specific chromatographic conditions is a key parameter for its identification. For quantification, a calibration curve is constructed using standard solutions of known concentrations. austinpublishinggroup.com This method has been successfully applied to determine the pipernonaline content in various plant extracts. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (sub-2 µm) and higher pressures than conventional HPLC. sepscience.comijsrtjournal.comlcms.cz This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. sepscience.comijsrtjournal.commeasurlabs.com UPLC methods can be developed by transferring and adapting existing HPLC methods, leading to higher throughput in quality control and research laboratories. lcms.cz The high resolution of UPLC is particularly advantageous for separating pipernonaline from closely related isomers or other alkaloids in complex samples. mdpi-res.com
Table 4: Comparison of Typical HPLC and UPLC Parameters for Pipernonaline Analysis
This table provides a general comparison of the operational parameters for HPLC and UPLC in the context of pipernonaline analysis.
| Parameter | HPLC | UPLC |
| Column Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |
| Flow Rate | ~1.0 mL/min | ~0.3-0.5 mL/min |
| Pressure | 400-600 bar | 1000-1200 bar |
| Run Time | 10-30 min | 1-5 min |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Excellent |
| Resolution | Good | Excellent |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC), particularly its high-performance variant (HPTLC), is a widely utilized technique for the qualitative and quantitative analysis of pipernonaline and related alkaloids in extracts of Piper species. researchgate.netjapsonline.comresearchgate.net This planar chromatographic method offers simplicity, cost-effectiveness, and high sample throughput, making it an ideal tool for routine quality control, reaction monitoring, and preliminary purification assessment. silicycle.comeag.com
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. silicycle.comeag.com For pipernonaline, a non-polar compound, normal-phase TLC is commonly employed, where the stationary phase is polar (e.g., silica gel G 60 F254), and the mobile phase is a less polar solvent system. silicycle.comorientjchem.org
Research Findings:
Numerous studies have developed and validated HPTLC methods for the simultaneous estimation of various alkaloids in Piper longum, including pipernonaline. researchgate.netnih.gov While many reports focus on piperine (B192125) as the primary marker, the established chromatographic conditions are often suitable for the separation of other co-occurring amides like pipernonaline.
A common mobile phase for the separation of piper-amides consists of a mixture of toluene (B28343) and ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve clear separation and distinct Rf values for each compound. For instance, a mobile phase of toluene:ethyl acetate (70:30, v/v) has been successfully used to resolve piperine (Rf value ≈ 0.42-0.46), providing a baseline for the separation of pipernonaline which shares structural similarities. orientjchem.orgjournalajocs.com Other solvent systems, such as dichloromethane-ethyl acetate (9:1), have also been reported for separating piperine (Rf ≈ 0.38), indicating their potential applicability for pipernonaline. su.ac.th The selection of the mobile phase composition is critical; adjusting the polarity—for instance, by increasing the proportion of the more polar solvent (ethyl acetate)—can increase the Rf value of the compound. silicycle.com
For quantification, the developed TLC plate is scanned with a densitometer at a specific wavelength, often determined from the UV spectrum of the standard compound. chula.ac.th The resulting peak area is proportional to the concentration of the substance in the spotted band, allowing for accurate quantification against a calibration curve. journalajocs.com
Interactive Data Table: Typical HPTLC Parameters for Piper-Amide Analysis
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | The adsorbent material coated on the plate. | Pre-coated Silica Gel 60 F254 on aluminum sheets. orientjchem.org |
| Mobile Phase | The solvent system used to develop the chromatogram. | Toluene:Ethyl Acetate (70:30 v/v). orientjchem.orgresearchgate.net |
| Chamber Saturation | Time allowed for the chamber atmosphere to saturate with mobile phase vapor. | 20 minutes. orientjchem.org |
| Migration Distance | The distance the solvent front is allowed to travel up the plate. | 70-80 mm. orientjchem.orgchula.ac.th |
| Detection Wavelength | The wavelength used for densitometric scanning. | Typically 254 nm or 340 nm for piper-amides. chula.ac.thresearchgate.net |
| Rf Value | Retardation factor; the ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Varies with exact conditions; for piperine, reported values are ~0.42-0.66. orientjchem.orgresearchgate.net |
| Quantification Range | The range over which the method is linear. | e.g., 100-800 ng/spot for piperine. journalajocs.com |
X-Ray Diffraction for Crystalline Analysis
The technique relies on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern of constructive and destructive interference. researchgate.net By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined. nih.gov
Research Findings:
While the molecular structure of pipernonaline is well-established through spectroscopic methods, detailed single-crystal X-ray diffraction data for pipernonaline is not prominently available in the reviewed scientific literature. However, the application of XRD has been mentioned in studies involving derivatives or formulations of pipernonaline. For example, in the development of novel drug delivery systems, XRD has been used to analyze the crystallinity of lipid nanoparticles containing pipernonaline derivatives. researchgate.net Such an analysis can determine whether the compound is in a crystalline or amorphous state within the formulation, which has significant implications for its stability and dissolution properties.
Furthermore, crystallographic studies have been extensively performed on related piperidine-containing structures. researchgate.nettaylorandfrancis.com These studies provide a framework for what could be expected from a crystallographic analysis of pipernonaline. A successful single-crystal XRD study on pipernonaline would yield a Crystallographic Information File (CIF), a standard format for archiving and sharing crystal structure data. numberanalytics.comdcc.ac.uk The CIF file contains all the essential parameters describing the crystal structure.
Interactive Data Table: Hypothetical Crystallographic Data for Pipernonaline (Illustrative)
Note: The following data is illustrative of what a crystallographic study would determine, as specific experimental data for pipernonaline is not currently available in public databases like the Crystallography Open Database (COD). crystallography.net
| Parameter | Description | Illustrative Value |
| Chemical Formula | The elemental composition of the molecule. | C21H27NO3 nih.gov |
| Molecular Weight | The mass of one mole of the compound. | 341.4 g/mol nih.gov |
| Crystal System | One of the seven crystal systems describing the lattice symmetry. | e.g., Monoclinic |
| Space Group | The group of symmetry operations of the crystal. | e.g., P21/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = X Å, b = Y Å, c = Z Å; α = 90°, β ≠ 90°, γ = 90° |
| Volume (V) | The volume of the unit cell. | e.g., V Å3 |
| Z | The number of molecules per unit cell. | e.g., 4 |
| Calculated Density | The theoretical density of the crystal. | e.g., ρ g/cm3 |
Mechanistic Investigations of Biological Activities in Pre Clinical Models
Anticancer Research in In Vitro Cell Line Models
Pipernonaline has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of key molecular pathways. In human prostate cancer PC-3 cells, treatment with pipernonaline leads to the upregulation of cleaved procaspase-3 and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP). nih.govmedchemexpress.com The activation of caspase-3 is a critical step in the execution phase of apoptosis. nih.gov The cleavage of PARP by activated caspases, such as caspase-3 and caspase-7, is considered a hallmark of apoptosis. nih.govnih.gov This cleavage separates PARP's DNA-binding domain from its catalytic domain, preventing it from performing its DNA repair function and facilitating cell death. nih.gov Studies confirm that pipernonaline treatment results in the activation of caspase-3 and the cleavage of PARP-1 proteins in prostate cancer cells. researchgate.net
Interactive Table: Pipernonaline's Effect on Apoptotic Markers
| Cell Line | Observed Effect | Key Proteins Modulated | Source |
|---|---|---|---|
| PC-3 (Human Prostate Cancer) | Induction of Apoptosis | Activation of Caspase-3, Cleavage of PARP | nih.govmedchemexpress.com |
| LNCaP (Human Prostate Cancer) | Induction of Apoptosis | Activation of Caspase-3, Cleavage of PARP-1 | researchgate.net |
| DU-145 (Human Prostate Cancer) | Induction of Apoptosis | Activation of Caspase-3, Cleavage of PARP-1 | researchgate.netscribd.com |
A primary mechanism underlying pipernonaline's pro-apoptotic activity is the generation of reactive oxygen species (ROS). nih.govmedchemexpress.com Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell's antioxidant defenses to detoxify them. nih.govimrpress.com Elevated levels of ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways. nih.govnih.gov
In human prostate cancer PC-3 cells, pipernonaline treatment causes a significant increase in ROS production. nih.gov This ROS-mediated oxidative stress is a key trigger for the subsequent events in the apoptotic cascade, including mitochondrial dysfunction and caspase activation. nih.govresearchgate.net The apoptotic effects of pipernonaline were reversed by the use of N-acetylcysteine, an ROS scavenger, confirming the critical role of ROS in its mechanism of action. nih.gov
Pipernonaline-induced ROS production directly impacts mitochondrial integrity, leading to mitochondrial membrane depolarization. nih.govmedchemexpress.comresearchgate.net The mitochondrion is central to cellular metabolism and is a key regulator of apoptosis. explorationpub.com An imbalance in mitochondrial dynamics, such as fission and fusion, can lead to mitochondrial damage and increased ROS production. frontiersin.orgsdbonline.org
Studies have demonstrated that pipernonaline treatment of PC-3 cells leads to a loss of mitochondrial membrane potential. nih.govresearchgate.net This disruption of the mitochondrial membrane is a critical event that precedes the release of pro-apoptotic factors into the cytoplasm, further advancing the cell death process. nih.gov The increase in intracellular Ca2+ levels observed alongside ROS production also contributes to this mitochondrial dysfunction. nih.gov
Pipernonaline has demonstrated anti-proliferative effects against both androgen-dependent and androgen-independent prostate cancer cell lines. nih.govmedchemexpress.com It inhibits the growth of the androgen-dependent LNCaP cell line and the androgen-independent PC-3 cell line in a dose-dependent (30-90 μM) and time-dependent (24-48 h) manner. nih.gov
The growth inhibition in PC-3 cells is associated with cell cycle arrest at the G0/G1 phase. nih.gov This is confirmed by the observed down-regulation of key cell cycle regulatory proteins, including cyclin-dependent kinase 2 (CDK2), CDK4, cyclin D1, and cyclin E. nih.gov In contrast, research on the related compound piperine (B192125) showed it was more effective against the androgen-sensitive LNCaP cells than the androgen-insensitive DU145 and PC-3 cells, suggesting complex interactions with androgen signaling pathways.
Interactive Table: Anti-proliferative Activity of Pipernonaline
| Cell Line | Androgen Dependence | Observed Effect | Mechanism | Source |
|---|---|---|---|---|
| PC-3 | Independent | Inhibited proliferation (dose- and time-dependent) | G0/G1 cell cycle arrest; Down-regulation of CDK2, CDK4, Cyclin D1, Cyclin E | nih.gov |
| LNCaP | Dependent | Inhibited proliferation (dose- and time-dependent) | Not specified in detail | nih.gov |
A novel anticancer strategy targets the ability of cancer cells to survive in the harsh, nutrient-poor microenvironment of a tumor, a phenomenon known as "austerity". researchgate.netmdpi.com Agents with "anti-austerity" activity preferentially kill cancer cells under nutrient-deprived conditions without affecting cells in nutrient-rich environments. mdpi.comjst.go.jp
Pipernonaline has been identified as a potent anti-austerity agent. researchgate.netresearchgate.net It preferentially reduces the survival of human pancreatic cancer PANC-1 cells when they are cultured in a nutrient-deprived medium (NDM), with a 50% preferential cytotoxicity (PC50) value of 7.2 μM. researchgate.netnih.gov This suggests that pipernonaline could be effective against cancer cells within the hypovascular tumor microenvironment. researchgate.netjst.go.jp Further investigation showed that pipernonaline induces cell death and morphological changes in PANC-1 cells under these starvation conditions. researchgate.net
Mechanistic studies into pipernonaline's anti-austerity effects have revealed its ability to modulate critical cell survival and migration pathways. researchgate.netresearchgate.net The PI3K/Akt signaling pathway is crucial for numerous cellular functions, including proliferation, survival, and migration. nih.govplos.org
Pipernonaline and its synthetic derivatives have been shown to inhibit the activation of Akt in PANC-1 pancreatic cancer cells. researchgate.netnih.gov This inhibition of the Akt/mTOR signaling pathway is a key mechanism leading to cancer cell death under nutrient-deprived conditions. researchgate.netresearchgate.net Furthermore, pipernonaline was found to inhibit the migration of PANC-1 cells, a critical process in cancer metastasis. researchgate.netresearchgate.netnih.gov The activation of Akt can promote cell migration by influencing cytoskeleton remodeling, and its inhibition by pipernonaline contributes to its anti-metastatic potential. researchgate.netsin-chn.com
Anti-Austerity Activity and Nutrient Deprivation Response
Anti-Metabolic Disorder Research (Pre-clinical In Vitro/In Vivo Models)
Pre-clinical studies have highlighted the potential of Pipernonaline in addressing metabolic disorders such as diabetes and obesity through various molecular mechanisms.
Investigations into Anti-Diabetic Mechanisms
The anti-diabetic potential of Pipernonaline has been explored through its interaction with key metabolic enzymes.
Molecular docking studies have been instrumental in elucidating the potential anti-diabetic mechanisms of Pipernonaline. These computational analyses predict how Pipernonaline might bind to and modulate the activity of crucial enzymes involved in glucose metabolism.
One area of focus has been the interaction between Pipernonaline and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid homeostasis. cabidigitallibrary.org Theoretical investigations suggest a favorable interaction between Pipernonaline and the ligand-binding domain of the PPARγ receptor. cabidigitallibrary.org This interaction is thought to be driven by the formation of moderately strong hydrogen bonds. cabidigitallibrary.org Specifically, amino acid residues such as ARG280 and SER342 within the receptor have been identified as potential bonding sites for Pipernonaline. cabidigitallibrary.org The potential for Pipernonaline to act as a PPARγ agonist is of particular interest, as this mechanism is utilized by some existing anti-diabetic drugs. cabidigitallibrary.orgresearchgate.net
In addition to PPARγ, the inhibitory effect of Pipernonaline on α-glucosidase has been investigated. α-Glucosidase is an enzyme that breaks down carbohydrates into glucose, and its inhibition can help manage post-meal blood sugar spikes. researchgate.netmdpi.com Studies have shown that Pipernonaline exhibits significant inhibitory activity against α-glucosidase. mdpi.com In one study, Pipernonaline demonstrated a higher inhibitory activity against α-glucosidase than the reference drug, acarbose. mdpi.com The IC50 value for Pipernonaline's inhibition of α-glucosidase from baker's yeast has been reported to be 0.9 µg/mL, suggesting its potential to reduce post-prandial glucose levels. mdpi.comresearchgate.net
Table 1: Molecular Interactions of Pipernonaline with Metabolic Enzymes
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| PPARγ | ARG280, SER342 | Hydrogen Bonding | cabidigitallibrary.org |
| α-glucosidase | Not specified in detail | Inhibition | mdpi.comresearchgate.net |
Studies on Anti-Obesity Mechanisms
Pipernonaline, often in combination with other piperidine (B6355638) alkaloids like piperine, has been investigated for its anti-obesity effects. nih.govresearchgate.net These studies suggest that Pipernonaline may influence key signaling pathways and the expression of proteins involved in lipid metabolism.
A crucial mechanism underlying the anti-obesity effects of piperidine alkaloids, including Pipernonaline, is the activation of AMP-activated protein kinase (AMPK) signaling. nih.govresearchgate.net AMPK is a central regulator of cellular energy homeostasis. nih.gov Its activation can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. mdpi.com
In pre-clinical models, treatment with a mixture of piperidine alkaloids from Piper retrofractum, which includes Pipernonaline, has been shown to activate AMPK signaling in both 3T3-L1 adipocytes and L6 myocytes. nih.govresearchgate.net This activation was also observed in the liver and skeletal muscle of high-fat diet-induced obese mice treated with these alkaloids. nih.govresearchgate.net The activation of AMPK is a key event that triggers downstream effects on lipid metabolism. researchgate.net
The activation of AMPK by Pipernonaline and related alkaloids leads to the regulation of various proteins involved in lipid metabolism. nih.govresearchgate.net Studies have shown that treatment with these alkaloids can alter the expression of these proteins in a way that promotes an anti-obesity phenotype. nih.govresearchgate.net
For instance, in high-fat diet-fed mice, administration of piperidine alkaloids from P. retrofractum led to a decrease in the expression of proteins involved in fatty acid synthesis, such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and CD36. mdpi.com Conversely, the expression of proteins involved in fatty acid oxidation, like carnitine palmitoyltransferase 1 (CPT1) and uncoupling protein 2 (UCP2), was increased. mdpi.com Furthermore, these alkaloids have been shown to regulate the protein perilipin, which is involved in the coating of lipid droplets and regulating lipolysis. wikipedia.org
Table 2: Effect of Piperidine Alkaloids (including Pipernonaline) on Lipid Metabolism-Related Proteins
| Protein | Function | Effect of Treatment | Reference |
| SREBP-1c | Fatty Acid Synthesis | Downregulation | mdpi.com |
| FAS | Fatty Acid Synthesis | Downregulation | mdpi.com |
| CD36 | Fatty Acid Uptake | Downregulation | mdpi.com |
| CPT1 | Fatty Acid Oxidation | Upregulation | mdpi.com |
| UCP2 | Energy Expenditure | Upregulation | mdpi.com |
| Perilipin | Lipid Droplet Regulation | Regulation | wikipedia.org |
Activation of AMP-Activated Protein Kinase (AMPK) Signaling
Antimicrobial and Antifungal Research
Beyond its metabolic effects, Pipernonaline has demonstrated notable antimicrobial and antifungal properties.
Research has shown that Pipernonaline possesses potent fungicidal activity against various phytopathogenic fungi. researchgate.netkoreascience.kr In one study, Pipernonaline, isolated from the hexane (B92381) fraction of Piper longum, exhibited strong fungicidal activity against Puccinia recondita, with control values of 91% and 80% at concentrations of 0.5 and 0.25 mg/ml, respectively. researchgate.net It also showed strong fungicidal activities against Pyricularia grisea and Phytophthora infestans. koreascience.kr However, its activity against Botrytis cinerea and Erysiphe graminis was less pronounced. koreascience.kr
The antifungal activity of Pipernonaline has also been investigated against human fungal pathogens. For example, extracts of Piper longum, which contain Pipernonaline, have shown promising antifungal activity against Candida albicans. researchgate.net
In addition to its antifungal properties, Pipernonaline has been reported to have antibacterial activity. researchgate.net While detailed mechanistic studies on its antibacterial action are less common in the available literature, the compound is recognized for its potential in this area. ontosight.ai
Table 3: Antifungal Activity of Pipernonaline against Phytopathogenic Fungi
| Fungal Species | Concentration | Control Value (%) | Reference |
| Puccinia recondita | 0.5 mg/ml | 91 | researchgate.net |
| Puccinia recondita | 0.25 mg/ml | 80 | researchgate.net |
| Pyricularia grisea | Not specified | Strong activity | koreascience.kr |
| Phytophthora infestans | Not specified | Strong activity | koreascience.kr |
Fungicidal Activity against Phytopathogenic Fungi
Anti-inflammatory Research in In Vitro/In Vivo Non-Human Models
Pipernonaline is under investigation for its anti-inflammatory properties, which are attributed to its ability to modulate the production of key inflammatory signaling molecules. Research has shown that compounds from Piper species can influence the levels of pro-inflammatory cytokines and mediators. researchgate.netfrontiersin.org Pro-inflammatory cytokines such as interleukins (ILs) and tumor necrosis factors (TNFs) play a crucial role in initiating and regulating inflammatory processes. mdpi.com
Studies on related compounds like piperine have demonstrated the capacity to inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) when stimulated by interleukin-1 beta (IL-1β). nih.gov This inhibition is a key mechanism in controlling the inflammatory cascade. nih.gov While direct studies on pipernonaline's effect on specific cytokines are part of ongoing research, the known activities of related alkaloids suggest a similar potential to down-regulate the expression of pro-inflammatory genes and the synthesis of inflammatory mediators. researchgate.netresearchgate.net The anti-inflammatory effects are also linked to the release of anti-inflammatory molecules and the conversion of pro-inflammatory macrophages to anti-inflammatory phenotypes. frontiersin.org
The anti-inflammatory effects of pipernonaline and related compounds are mediated through the modulation of critical signaling pathways involved in the inflammatory response. amegroups.orgfrontiersin.org Key pathways implicated include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. amegroups.orgnih.gov
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). researchgate.netnih.gov Research on similar compounds has shown the ability to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. nih.gov This action effectively blocks the translocation of NF-κB to the nucleus, thereby suppressing the transcription of target inflammatory genes. frontiersin.org
The MAPK pathway, which includes p38, ERK, and JNK, is also a crucial regulator of the inflammatory process and is often activated by inflammatory stimuli. frontiersin.org Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators. researchgate.net Furthermore, piperine has been shown to decrease the gene expression and production of MMP-3 and MMP-13, enzymes that contribute to the degradation of the extracellular matrix during inflammation. nih.gov The inhibition of COX-2, a key enzyme in the synthesis of prostaglandins, is another important mechanism. mdpi.com These findings suggest that pipernonaline likely exerts its anti-inflammatory effects through a multi-targeted approach on these interconnected signaling cascades. amegroups.orgmdpi.com
Modulation of Inflammatory Cytokines and Mediators
Neurobiological Research (Pre-clinical Models)
Research in murine models suggests that pipernonaline may have beneficial effects on cognitive function. researchgate.net Studies have indicated that pipernonaline could improve cognitive function in a mouse model of Alzheimer's disease. researchgate.net
While much of the research in this area has focused on the related compound piperlongumine, the findings provide a basis for understanding the potential neurobiological effects of pipernonaline. Piperlongumine has been shown to significantly improve cognitive function in aged mice, as demonstrated by enhanced performance in tasks such as novel object recognition. nih.gov It has also been found to improve cognitive performance in experimental models of sporadic Alzheimer's disease by ameliorating oxidative stress, restoring neurotransmission, and reducing neuroinflammation in the hippocampus. nih.gov The mechanisms underlying these improvements are thought to involve the modulation of neuronal activity and neurogenesis in the hippocampus. nih.gov Although further specific research on pipernonaline is needed, these findings with structurally similar compounds from Piper longum point towards a potential role in enhancing cognitive function. researchgate.netresearcher.life
Neuroprotective Mechanisms
Investigations into the specific neuroprotective mechanisms of Pipernonaline in preclinical models are still in the early stages, with research being less extensive compared to other alkaloids from the Piper genus, such as piperine. However, existing studies and the broader context of its chemical family suggest potential pathways through which it may confer neuronal protection. The primary mechanisms appear to be centered around its antioxidant and anti-inflammatory properties, as well as its interaction with molecular targets relevant to neurodegeneration.
Alkaloid constituents from Piper longum, the plant from which Pipernonaline is derived, have been shown to possess significant neuroprotective properties. These effects are broadly attributed to antioxidant activities, modulation of neurotransmitter systems, and other cellular protection mechanisms. jopir.in While the specific contribution of Pipernonaline to these effects is not yet fully elucidated, its chemical nature as a piperidine alkaloid suggests it likely shares some of these protective qualities.
One preclinical study investigating the alkaloids of Piper longum in a mouse model of Parkinson's disease indicated that the extract, containing piperine and piperlonguminine (B1678439) among other compounds, exerted neuroprotective effects. nih.gov These effects were linked to an increase in antioxidant defenses, such as elevated levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) activity, and a decrease in lipid peroxidation. nih.gov Although Pipernonaline was not individually assessed, its presence in the plant suggests it could be a contributor to this collective antioxidant and neuroprotective outcome.
Furthermore, Pipernonaline has been identified as having antioxidant properties in various analyses of Piper species. researchgate.net Oxidative stress is a key pathological feature in many neurodegenerative diseases, leading to damage of cellular components like lipids, proteins, and DNA. researchgate.net By potentially scavenging free radicals, Pipernonaline may help protect neurons from oxidative damage, a fundamental mechanism of neuroprotection.
In silico studies have also explored the potential of Pipernonaline to interact with molecular targets implicated in neurodegenerative diseases. One such study screened Pipernonaline, among other phytochemicals, for its ability to bind to Cytochrome P450 46A1 (CYP46A1), an enzyme involved in cholesterol metabolism in the brain and considered a target for neurodegenerative conditions. nih.gov While Pipernonaline was included in the initial screening, it was not identified as one of the most potent inhibitors in that particular study. nih.gov
The anti-inflammatory potential of compounds from Piper species is another area of interest for neuroprotection. Neuroinflammation is a critical process in the pathology of many neurodegenerative disorders. researchgate.net Amide alkaloids from Piper longum and Piper nigrum are known to be associated with anti-inflammatory effects through pathways like the NF-κB signaling pathway. sciopen.com Although direct evidence for Pipernonaline's action on these specific pathways in a neurological context is pending, its structural similarity to other anti-inflammatory alkaloids from the same family suggests this as a plausible mechanism. For instance, piperine has been shown to reduce pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov
Interactive Data Table: Preclinical Findings on Pipernonaline's Potential Neuroprotective Mechanisms
| Preclinical Model/Assay | Key Finding Related to Potential Neuroprotection | Postulated Mechanism | Reference |
| General Analysis of Piper species | Identified as a bioactive compound with antioxidant properties. | Free radical scavenging. | researchgate.net |
| In silico screening | Investigated as a potential inhibitor of Cytochrome P450 46A1 (CYP46A1), a target in neurodegeneration. | Molecular target interaction. | nih.gov |
| Analysis of Piper longum constituents | Alkaloids from the plant show neuroprotective effects. | Antioxidant effects, neurotransmitter modulation. | jopir.in |
| Review of Piper amides | Related alkaloids exhibit anti-inflammatory effects via the NF-κB pathway. | Anti-inflammatory action (inferred). | sciopen.com |
Structure Activity Relationship Sar Studies and Molecular Interactions
Identification of Key Pharmacophores for Biological Activity
The biological activities of pipernonaline and related piper-amides are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features, or pharmacophores, responsible for their therapeutic effects. The pipernonaline scaffold possesses several structural units that are considered important for its array of bioactivities. researchgate.net These include the aromatic ring system, the unsaturated alkyl chain, and the piperidine (B6355638) amide moiety.
The core pharmacophoric elements identified for N-acyl piperidine derivatives, a class to which pipernonaline belongs, include:
Aromatic (ARO) and Hydrophobic (HYD) regions : The 1,3-benzodioxole (B145889) group and the long non-polar alkyl chain contribute to the hydrophobic character of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. mdpi.comscispace.com The aromatic feature itself has been shown to have a moderate positive correlation with biological activity in related compounds. mdpi.com
Hydrogen Bond Acceptor (ACC) : The amide oxygen atom in the piperidine ring acts as a key hydrogen bond acceptor, forming crucial interactions with amino acid residues in target receptors. mdpi.com
Conjugated System : The conjugated (E,E)-diene system in the acyl chain contributes to the planarity and electronic properties of the molecule, which can be important for receptor binding. researchgate.net
Piperidine Ring : This saturated heterocyclic amine is a common feature in many bioactive alkaloids. Modifications to this ring have been shown to significantly alter the biological activity of piperine (B192125) analogues, suggesting its importance as a pharmacophoric feature. researchgate.net
Influence of Substituents and Structural Modifications on Potency and Selectivity
Modifying the core structure of pipernonaline has been a key strategy for developing novel analogues with enhanced potency and selectivity for various therapeutic targets. Research has shown that even minor alterations to its chemical scaffold can lead to significant changes in biological activity.
In a notable study, 31 derivatives of pipernonaline were synthesized to explore their potential as "anti-austerity" agents against human pancreatic cancer cells (PANC-1), which are resistant to nutrient starvation. researchgate.net This investigation revealed clear structure-activity relationships, highlighting how specific modifications impact cytotoxicity under nutrient-deprived conditions. Among the synthesized compounds, Compound 9 emerged as the most potent derivative, demonstrating strong preferential cytotoxicity. researchgate.net This suggests that the specific structural modifications in Compound 9 are optimal for this particular anti-cancer mechanism, which involves the inhibition of Akt activation and cancer cell migration. researchgate.net
General SAR trends observed in pipernonaline and related piper-amides indicate that:
The Amide Moiety : The nature of the amine component is critical. Replacing the piperidine ring with other cyclic or aromatic amines, such as pyrrolidine (B122466) or substituted anilines, can drastically alter activity. researchgate.netbenthamopen.com For instance, in piperine analogues, replacement with an aromatic amine like anisidine or toluidine led to a significant loss of activity in certain assays. researchgate.net
The Acyl Chain : The length, saturation, and conjugation of the aliphatic chain connecting the aromatic ring and the amide are crucial. Changes in the chain can affect the molecule's flexibility and its ability to fit into a binding pocket.
The Aromatic Ring : Substitutions on the 1,3-benzodioxole ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.
The synthesis of various analogues, including those derived from natural safrole, has been explored to create new bioactive compounds. dntb.gov.ua These studies collectively underscore the importance of the intact pipernonaline framework and demonstrate that targeted modifications can fine-tune its biological profile for specific applications, such as antitubercular or anticancer agents. researchgate.netdntb.gov.ua
Computational Modeling and Molecular Docking Studies
Computational techniques, particularly molecular docking and predictive modeling, have become indispensable tools for elucidating the molecular basis of pipernonaline's activity and for designing novel, more effective analogues. siftdesk.orgmdpi.com These in silico methods allow for the prediction of binding affinities and the visualization of interactions between a ligand, like pipernonaline, and its protein target at an atomic level. nih.gov
Molecular docking studies have successfully predicted and analyzed the binding modes of pipernonaline with various protein targets, revealing key interactions that drive its biological effects.
One significant study focused on the interaction between pipernonaline and the ligand-binding domain (LBD) of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator in glucose and lipid metabolism. The docking results showed that pipernonaline forms favorable interactions within the PPAR-γ binding pocket, driven primarily by hydrogen bonds. Specifically, the oxygen atoms in the pipernonaline molecule act as hydrogen bond acceptors, interacting with hydrogen-donating amino acid residues of the receptor.
In another study, pipernonaline was docked into the active site of O-methyltransferase A (Omt-A), a critical enzyme in the aflatoxin biosynthesis pathway in Aspergillus flavus. nih.govresearchgate.net The analysis identified specific amino acid residues within the Omt-A protein that are required for the ligand-protein interface, highlighting pipernonaline's potential as an inhibitor of this fungal enzyme. nih.govresearchgate.net
These studies use software like AutoDock to simulate the ligand-receptor interactions, calculating binding energies and identifying the most stable binding poses. The visualization of these complexes, often done with tools like PyMol, allows researchers to pinpoint specific contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.govcore.ac.uk
The table below summarizes the documented ligand-target interactions for pipernonaline from molecular docking studies.
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| PPAR-γ | LEU228, SER342 | Hydrogen Bond | |
| O-methyltransferase A (Omt-A) | Not specified | Binding features to protein residues | nih.govresearchgate.net |
Beyond analyzing existing interactions, computational modeling plays a crucial role in the rational design and prediction of new pipernonaline analogues with improved properties. scispace.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build predictive models that correlate chemical structures with biological activities. siftdesk.orgresearchgate.net
QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their potency. researchgate.net For instance, QSAR models have been successfully generated for piperine analogues to predict their inhibitory activity against monoamine oxidase (MAO). These validated models were then used to design a library of new analogues with potentially enhanced activity. researchgate.net
Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. siftdesk.org This "pharmacophore hypothesis" can then be used as a 3D query to screen large virtual databases for new, structurally diverse molecules that fit the model and are therefore likely to be active. scispace.com This approach was utilized in the search for new insecticidal agents among N-acyl piperidine derivatives, where a pharmacophore model was built from known active compounds to find new potential hits. scispace.com
The design of novel pipernonaline derivatives as anti-austerity agents for pancreatic cancer also represents a form of predictive design. researchgate.net By understanding the initial SAR, researchers can hypothesize which modifications are likely to enhance the desired activity, leading to the synthesis of more focused and effective compound libraries. researchgate.netresearchgate.net This iterative cycle of design, synthesis, and testing, guided by predictive computational models, accelerates the discovery of lead compounds for drug development. swri.org
Future Research Directions and Translational Perspectives for Pipernonaline
Integrated Omics Approaches for Comprehensive Mechanistic Elucidation
To move beyond preliminary findings, future research must employ integrated "omics" technologies to build a comprehensive, systems-level understanding of pipernonaline's mechanism of action. notulaebiologicae.ronih.gov High-throughput analyses of the genome, transcriptome, proteome, and metabolome can reveal the complex network of biological pathways modulated by the compound.
Initial transcriptomic studies have already provided a foundation. A microarray analysis of human prostate cancer PC-3 cells treated with pipernonaline revealed significant changes in the expression of numerous genes. dbpia.co.krkoreascience.krkoreascience.kr Using the DAVID (Database for Annotation, Visualization and Integrated Discovery) database for gene ontology analysis, researchers identified clusters of regulated genes involved in critical cellular processes, including the cell cycle, apoptosis, and cell proliferation. dbpia.co.krkoreascience.kr For instance, microarray data showed that pipernonaline treatment alters the expression of genes that can either halt the cell cycle or induce programmed cell death, suggesting a multi-pronged anti-tumor activity. koreascience.krkoreascience.kr Further investigation based on these microarray results has pointed to novel potential biomarkers and therapeutic targets. nih.gov
Future efforts should integrate these transcriptomic findings with other omics layers.
Proteomics: Would validate whether the changes in gene expression observed in microarray studies translate to altered protein levels and post-translational modifications, which are the ultimate effectors of cellular function.
Metabolomics: Could identify shifts in cellular metabolism, such as in lipid metabolism, which is often dysregulated in cancer and has been linked to the action of piper amides. researchgate.netscience.gov
Transcriptomics of Biosynthesis: Comparative transcriptome analysis in Piper species can also elucidate the biosynthetic pathways of alkaloids like pipernonaline, which is essential for ensuring a sustainable supply through metabolic engineering. researchgate.net
By combining these datasets, researchers can construct detailed models of pipernonaline's effects, clarifying its primary targets and downstream effects and paving the way for more rational therapeutic applications. nih.govnih.gov
| Biological Process (Gene Ontology) | Number of Identified Genes | Implication for Anti-Cancer Activity |
|---|---|---|
| Cell Cycle Regulation | 256 | Modulation of genes can lead to cell cycle arrest, preventing cancer cell division. |
| Apoptosis (Programmed Cell Death) | 197 | Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes can induce cancer cell suicide. |
| Cell Growth and Proliferation | 154 | Inhibition of genes essential for growth and proliferation can suppress tumor expansion. |
Advanced Pre-clinical Model Systems Development (e.g., Organoids, 3D Culture)
To better predict the clinical efficacy of pipernonaline, research must transition from traditional two-dimensional (2D) cell cultures to more physiologically relevant preclinical models. crownbio.com Advanced three-dimensional (3D) culture systems, such as spheroids and organoids, offer significant advantages by more accurately mimicking the complex microenvironment of human tissues and tumors. altex.orgnih.govnih.gov
Organoids are self-organizing 3D structures grown from stem cells or tissue fragments that recapitulate the architecture and function of an organ in vitro. nih.govnih.gov Tumoroids, which are organoids derived from patient tumors, are particularly valuable as they can preserve the genetic and cellular heterogeneity of the original cancer. crownbio.com
Utilizing these models in pipernonaline research would:
Provide a more accurate assessment of the compound's ability to penetrate solid tumor masses and exert its effects.
Allow for the study of interactions between cancer cells and the surrounding stromal and immune cells within the tumor microenvironment, which are absent in 2D culture.
Enable higher-throughput screening in a more relevant context, bridging the gap between basic research and clinical application. ethz.ch
Facilitate personalized medicine approaches, where pipernonaline's effectiveness could be tested on tumoroids derived from individual patients before treatment. altex.org
The development and application of cardiac and pancreatic organoid models, for example, have already demonstrated the power of this technology for disease modeling and therapeutic screening. nih.govethz.ch Adopting these advanced systems is a crucial next step to validate the therapeutic potential of pipernonaline in a context that better reflects human disease.
Investigation of Multi-target Activity and Polypharmacology
The complexity of diseases like cancer often means that drugs targeting a single protein are ineffective or prone to resistance. tcmsp-e.com Polypharmacology, the concept that a single drug can bind to multiple targets, is now recognized as a beneficial characteristic for treating complex diseases. tcmsp-e.comgardp.orgnih.govwiley.com The existing evidence strongly suggests that pipernonaline functions as a polypharmacological agent.
Studies have shown that pipernonaline induces apoptosis in human prostate cancer cells through a multi-faceted mechanism that includes the production of reactive oxygen species (ROS), an increase in intracellular calcium, depolarization of the mitochondrial membrane, and the activation of caspase-3. medchemexpress.com Furthermore, research on pipernonaline derivatives has implicated the inhibition of the Akt/mTOR pathway as a key mechanism. researchgate.netnih.gov This array of effects points to the engagement of multiple cellular targets rather than a single one.
Future research should aim to:
Systematically identify the full range of pipernonaline's molecular targets using techniques like chemical proteomics and thermal proteome profiling.
Rationally design new pipernonaline derivatives with optimized polypharmacological profiles, enhancing efficacy against desired targets while minimizing off-target effects. nih.gov
A thorough investigation of its multi-target activity is essential for understanding both the efficacy and the potential side effects of pipernonaline, providing a more complete picture of its therapeutic profile. nih.gov
Bioenhancer Potential Research and Interaction Mechanisms with Other Bioactive Compounds
One of the most promising and underexplored areas of pipernonaline research is its potential as a bioenhancer. A bioenhancer is a compound that can increase the bioavailability and efficacy of other drugs when co-administered, without necessarily having strong pharmacological activity of its own at that dose. nih.gov
This line of inquiry is strongly supported by extensive research on piperine (B192125), a structurally similar alkaloid found in the same plant family. dntb.gov.uabenthamopen.com Piperine is a well-documented bioenhancer, and its mechanism is largely attributed to the inhibition of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes like CYP3A4, and the inhibition of the drug efflux pump P-glycoprotein (P-gp). nih.govmdpi.commdpi.com By slowing down drug metabolism and preventing cells from pumping the drug out, piperine increases the concentration and residence time of co-administered drugs, thereby boosting their therapeutic effect. nih.govmdpi.com This has been successfully applied in formulations of antitubercular and anticancer drugs. nih.govmdpi.com
Given its structural similarity to piperine, it is highly plausible that pipernonaline possesses similar bioenhancer capabilities. Future research should focus on:
Screening pipernonaline for inhibitory activity against key drug-metabolizing enzymes (e.g., CYP450 family) and drug transporters (e.g., P-gp).
Conducting pharmacokinetic studies in preclinical models to determine if co-administration of pipernonaline increases the plasma concentrations of other therapeutic agents.
Investigating potential synergistic interactions with existing chemotherapeutic drugs, where pipernonaline could both exert its own anti-tumor effects and enhance the activity of a partner drug.
Uncovering bioenhancer properties in pipernonaline could significantly broaden its clinical utility, positioning it as a valuable component of combination therapies.
Development of Novel Analytical Probes and Imaging Agents
To fully elucidate the mechanisms of a bioactive compound, it is crucial to understand where it goes in the body, which cells it enters, and what proteins it interacts with. The development of novel analytical probes and imaging agents based on the pipernonaline scaffold is a key strategy to achieve this.
Significant progress has already been made in the chemical synthesis of pipernonaline derivatives. researchgate.netnih.govresearchgate.net Researchers have created dozens of analogues to study structure-activity relationships, identifying which parts of the molecule are essential for its anti-cancer effects. researchgate.netnih.gov This synthetic expertise provides a direct foundation for creating sophisticated chemical tools.
Future work in this area should involve:
Synthesis of Fluorescent Probes: Attaching a fluorescent dye to the pipernonaline molecule, at a position known to be non-essential for its activity, would create a probe. This would allow researchers to use techniques like fluorescence microscopy to visualize the compound's uptake, subcellular localization (e.g., in the mitochondria or nucleus), and clearance from cells in real-time.
Development of Affinity-Based Probes: Synthesizing pipernonaline analogues with "tags" like biotin (B1667282) or clickable alkyne groups would enable affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP). These powerful techniques are used to "fish" for and identify the specific proteins that physically bind to pipernonaline inside the cell, thus validating targets identified through omics approaches.
Creation of Imaging Agents for In Vivo Use: For preclinical studies, pipernonaline could be labeled with a positron-emitting isotope to create a PET (Positron Emission Tomography) imaging agent. This would enable non-invasive, whole-body imaging to track the compound's distribution, tumor targeting, and clearance in animal models.
The creation of such probes and imaging agents will provide invaluable, direct evidence of pipernonaline's behavior at the cellular and organismal level, complementing indirect methods and accelerating its development as a therapeutic agent. researchgate.netacs.org
Q & A
Q. What experimental methodologies are recommended for isolating pipernonaline from natural sources?
- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent partitioning. Validate purity using spectroscopic methods (NMR, MS) and cross-reference with existing phytochemical databases. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .
- Example Workflow Table:
| Step | Technique | Parameters | Validation Method |
|---|---|---|---|
| 1 | Extraction | Ethanol (70%), 40°C, 2h | Yield calculation |
| 2 | Fractionation | Silica gel column, hexane-ethyl acetate (8:2) | TLC monitoring |
| 3 | Purification | HPLC (C18 column, gradient elution) | NMR/MS analysis |
Q. How should researchers design preliminary bioactivity assays for pipernonaline?
- Methodological Answer : Use in vitro models (e.g., cell lines relevant to the hypothesized activity, such as cancer or inflammation) with appropriate controls. Dose-response curves (e.g., 0.1–100 µM) and IC50 calculations are critical. Include positive controls (e.g., known inhibitors) and validate results across ≥3 independent replicates. Statistical analysis (e.g., ANOVA with post-hoc tests) ensures robustness .
Q. What structural characterization tools are essential for confirming pipernonaline’s identity?
- Methodological Answer : Combine spectroscopic data (1D/2D NMR for stereochemistry, HR-MS for molecular formula) with computational methods (e.g., DFT calculations for NMR chemical shift validation). Compare results with published spectra in peer-reviewed journals, avoiding non-academic databases .
Advanced Research Questions
Q. How can researchers resolve contradictions in pipernonaline’s reported bioactivity across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variables causing discrepancies (e.g., purity, assay protocols, cell lines). Meta-analysis tools (e.g., RevMan) can quantify heterogeneity. Experimental replication under standardized conditions (e.g., ATCC-validated cell lines, controlled oxygen levels) is critical .
- Contradiction Analysis Table:
| Study | Purity (%) | Cell Line | Assay Duration | Outcome |
|---|---|---|---|---|
| A | 95 | HeLa | 24h | IC50: 10 µM |
| B | 80 | MCF-7 | 48h | No effect |
Q. What strategies optimize in vivo experimental designs for studying pipernonaline’s pharmacokinetics?
- Methodological Answer : Use PICOT framework:
- P opulation: Rodent models (e.g., Sprague-Dawley rats).
- I ntervention: Oral/intravenous administration (dose based on in vitro IC50).
- C omparison: Vehicle control + positive control (e.g., standard drug).
- O utcome: Plasma concentration (LC-MS/MS), half-life, bioavailability.
- T ime: Serial sampling over 24–72h.
Ensure compliance with NIH animal guidelines (e.g., ARRIVE 2.0) for ethical reporting .
Q. How can researchers validate pipernonaline’s mechanism of action using omics approaches?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway enrichments. Use CRISPR/Cas9 or siRNA knockdown to confirm target genes. For data analysis, apply Benjamini-Hochberg correction (FDR <0.05) and pathway tools (e.g., KEGG, STRING). Triangulate findings with functional assays (e.g., Western blot for protein validation) .
Methodological Best Practices
- Data Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in FAIR-aligned repositories (e.g., Zenodo) .
- Statistical Rigor : Predefine analysis plans (e.g., t-test for pairwise comparisons, ANOVA for multi-group studies) to avoid p-hacking .
- Ethical Compliance : For human cell lines, document provenance and ethics approval per Declaration of Helsinki standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
